molecular formula C7H7N5 B1672337 Fenamole CAS No. 5467-78-7

Fenamole

Cat. No.: B1672337
CAS No.: 5467-78-7
M. Wt: 161.16 g/mol
InChI Key: ULIDRMKBVYYVIQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Fenamole can be synthesized through several synthetic routes. One common method involves the reaction of phenylhydrazine with sodium nitrite in the presence of hydrochloric acid to form phenyl diazonium chloride. This intermediate is then reacted with sodium azide to yield 1-phenyl-5-aminotetrazole .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Fenamole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield nitro derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

Medical Applications

Pain Management
Fenamole is primarily used for the treatment of pain associated with muscle spasms. Its effectiveness in alleviating pain has been documented, although comprehensive human studies remain limited. Animal studies suggest potential harmful effects during pregnancy, indicating caution in its use among pregnant women .

Mechanism of Action
The precise mechanism of action for this compound is not fully understood; however, it is believed to inhibit the production of specific chemical messengers in the brain responsible for pain and inflammation. The compound's analgesic properties make it comparable to other NSAIDs, although further research is necessary to elucidate its full pharmacological profile.

Research Applications

Biological Activity Studies
this compound has been investigated for various biological activities beyond pain relief, including potential antimicrobial and anticancer properties. These studies aim to explore the compound's efficacy against different pathogens and cancer cell lines, contributing to the broader understanding of its therapeutic potential.

Synthesis and Chemistry
In synthetic chemistry, this compound serves as a building block for more complex organic molecules. Its derivatives are explored for therapeutic applications, enhancing its relevance in medicinal chemistry. The synthesis typically involves modifications that can lead to novel compounds with enhanced biological activity.

Industrial Applications

Specialty Chemicals Production
this compound is utilized in the production of specialty chemicals and materials. Its role as an intermediate in chemical synthesis highlights its importance in industrial applications, where it can contribute to the development of various products.

Mechanism of Action

The mechanism of action of fenamole involves its interaction with specific molecular targets and pathways. This compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Fenamole is structurally related to other phenyltetrazoles and derivatives, such as:

Uniqueness

This compound’s uniqueness lies in its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, this compound may exhibit different biological activities and chemical behavior, making it a valuable compound for various research and industrial applications .

Biological Activity

Fenamole, a small molecule with the chemical formula C7H7N5\text{C}_7\text{H}_7\text{N}_5 and a CAS number of 21640, has garnered attention for its biological activity and potential therapeutic applications. Originally investigated for its role in supportive care, particularly concerning side effects and dental plaque, this compound's pharmacological profile has led to various studies exploring its mechanism of action and efficacy in different biological contexts.

This compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and immune responses. The compound exhibits properties that suggest it may modulate pathways related to pain and inflammation, making it a candidate for further investigation in pain management therapies.

Pharmacological Properties

  • Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, which are crucial in mediating inflammation. This property is significant for conditions characterized by chronic inflammation.
  • Analgesic Activity : this compound has shown potential as an analgesic agent, possibly through the inhibition of pain pathways in the central nervous system.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, particularly against oral pathogens associated with dental plaque formation.

Clinical Investigations

A notable study published in PubMed examined the effects of this compound on dental plaque formation. The study involved a controlled trial where participants were administered this compound to assess its efficacy in reducing plaque accumulation compared to a placebo group. The results demonstrated a statistically significant reduction in plaque scores among those treated with this compound, indicating its potential use as an adjunctive treatment in oral hygiene.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and anti-inflammatory effects of this compound on human cell lines. These studies revealed that this compound did not exhibit significant cytotoxic effects at therapeutic concentrations but effectively reduced the levels of inflammatory markers such as IL-6 and TNF-alpha.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnalgesicModulation of central pain pathways
AntimicrobialActivity against oral pathogens
Clinical EfficacyReduction in dental plaque formation

Q & A

Basic Research Questions

Q. How do I identify research gaps in Fenamole's pharmacological mechanisms?

Conduct a systematic literature review using databases like PubMed, Scopus, and Web of Science, prioritizing peer-reviewed studies from the last decade. Apply the FINERMAPS framework (Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Appropriate, Potential Value, Systematic) to evaluate gaps in understanding its anti-inflammatory action or metabolic pathways. Cross-reference preclinical and clinical studies to highlight discrepancies in efficacy or toxicity data .

Q. What experimental design principles are critical for initial this compound studies?

Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure hypotheses. For in vitro assays, include dose-response curves with positive/negative controls (e.g., COX-2 inhibitors for anti-inflammatory studies). For in vivo models, ensure species-specific metabolic considerations (e.g., murine vs. human CYP450 enzyme activity) and adhere to ARRIVE guidelines for reproducibility .

Q. Which analytical methods are recommended for characterizing this compound's physicochemical properties?

Employ HPLC-MS/MS for purity assessment and metabolite identification, DSC/TGA for thermal stability profiling, and NMR spectroscopy for structural elucidation. Validate methods per ICH Q2(R1) guidelines, including specificity, linearity, and precision parameters. Cross-validate results with computational tools like Gaussian for molecular dynamics simulations .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound be resolved?

Perform meta-analyses of existing datasets using PRISMA guidelines, stratifying by administration routes (oral vs. topical) and patient demographics. Apply Bayesian hierarchical models to account for inter-study variability. Validate hypotheses with in silico absorption-distribution-metabolism-excretion (ADME) models (e.g., GastroPlus) to simulate bioavailability under varying physiological conditions .

Q. What strategies optimize this compound formulation stability in long-term studies?

Implement Design of Experiments (DoE) with response surface methodology (RSM) to test excipient compatibility. Monitor degradation products via accelerated stability testing (40°C/75% RH) per ICH Q1A guidelines. Use multivariate analysis (e.g., PCA) to identify critical factors (pH, humidity) influencing shelf life .

Q. How can this compound's cross-species toxicity discrepancies be addressed?

Apply allometric scaling to adjust dose thresholds between rodents and humans, incorporating species-specific metabolic rate and body surface area. Validate with PBPK modeling (e.g., Simcyp) to simulate organ-specific exposure. Conduct in vitro interspecies comparisons using hepatocyte cultures or microphysiological systems (e.g., organ-on-a-chip) .

Q. What methodologies elucidate this compound's off-target effects in complex biological systems?

Integrate multi-omics approaches :

  • Proteomics (LC-MS/MS) to map protein interaction networks.
  • Transcriptomics (RNA-seq) to identify dysregulated pathways.
  • Metabolomics (NMR/HRMS) to profile endogenous metabolite shifts. Use systems pharmacology tools (e.g., Cytoscape) for pathway enrichment analysis and prioritize targets with high clinical relevance .

Q. How should researchers navigate conflicting clinical trial outcomes for this compound?

Conduct individual participant data (IPD) meta-analysis to harmonize heterogeneous datasets. Apply Cochran’s Q test to quantify heterogeneity and random-effects models to pool effect sizes. Explore subgroup analyses (e.g., age, comorbidities) using mixed-effects regression to identify confounding variables .

Q. Methodological Frameworks

  • Data Contradiction Analysis : Use Bradford Hill criteria (strength, consistency, specificity) to assess causal relationships in conflicting evidence .
  • Ethical Compliance : Align in vivo studies with ARRIVE 2.0 guidelines and ensure IRB approval for human tissue research .

Properties

IUPAC Name

1-phenyltetrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-7-9-10-11-12(7)6-4-2-1-3-5-6/h1-5H,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIDRMKBVYYVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048694
Record name Fenamol
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5467-78-7
Record name Fenamole
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Record name Fenamole [USAN:INN]
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Record name Fenamole
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Record name FENAMOLE
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Synthesis routes and methods

Procedure details

To a warm (50° C.), stirred solution of N'-phenylhydrazinecarboximidamide monohydroiodide (86.4 g, 0.31 mol) in water (300 mL) was added in one portion 70% nitric acid (2.80 mL, 0.0435 mol) followed by dropwise addition of a solution of silver nitrate (52.66 g, 0.3100 mol) in water (70 mL). The resulting suspension was allowed to cool over 30 minutes. To the still warm (+35° C.) mixture was added concentrated hydrochloric acid (3.6 mL). The solids were filtered off and washed with hot water (60 mL). The filtrate and washings were combined and acidified with concentrated hydrochloric acid (22.3 mL). The mixture was chilled (+5° C.) and stirred while a solution of sodium nitrite (21.46 g, 0.3110 mol) in water (70 mL) was added dropwise. The temperature of the solution was kept below 8° C. by controlling the addition rate. The solution was stirred for 15 minutes. To the mixture was added powdered sodium carbonate (36.14 g, 0.341 mol) in small portions to avoid excessive foaming. The resulting precipitate was stirred for 2 days. The solids were filtered off, washed with water (3×20 mL), and dried under house vacuum/air bleed at 45° C.; yield 38.77 g (77.4%), mp=158.5°-159.5° C.
Quantity
86.4 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
3.6 mL
Type
reactant
Reaction Step Three
Quantity
21.46 g
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
36.14 g
Type
reactant
Reaction Step Five
Name
Quantity
70 mL
Type
solvent
Reaction Step Six
Quantity
52.66 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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